

6-Methoxy-1,5-naphthyridin-4-ol IUPAC name

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Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

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An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol

This technical guide provides a comprehensive overview of **6-Methoxy-1,5-naphthyridin-4-ol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological context, presenting data in a structured format for scientific and research professionals.

Nomenclature and Chemical Structure

6-Methoxy-1,5-naphthyridin-4-ol is a derivative of naphthyridine, a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. Due to keto-enol tautomerism, this compound can exist in two forms: the '-ol' form and the '-one' form.

The formal IUPAC name for the keto tautomer is 6-methoxy-1,5-naphthyridin-4(1H)-one.^{[1][2]}^[3] Other common synonyms include 4-Hydroxy-6-methoxy-1,5-naphthyridine and 6-methoxy-^[1]naphthyridin-4-ol.^[4]

Physicochemical Properties

The fundamental physicochemical properties of **6-Methoxy-1,5-naphthyridin-4-ol** are summarized below. This data is essential for experimental design, including solubility and formulation studies.

Property	Value	References
CAS Number	23443-25-6	[1]
Alternate CAS	443955-22-4 (for tautomer)	[2][5]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1][3]
Molecular Weight	176.17 g/mol	[4][5]
Physical Form	Solid	[5]
Purity	90% - >98% (Commercially available)	[3][5]
InChI Key	SSMACLPQRSQXHH-UHFFFAOYSA-N	[1][5]
Canonical SMILES	<chem>COC1=CC=C2N=CC=C(O)C2=N1</chem>	[1]
pKa (Predicted)	3.47 ± 0.40	[4]

Synthesis and Experimental Protocols

The synthesis of the 1,5-naphthyridine core is often achieved through established methods like the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[7]

General Synthetic Pathway: Gould-Jacobs Reaction

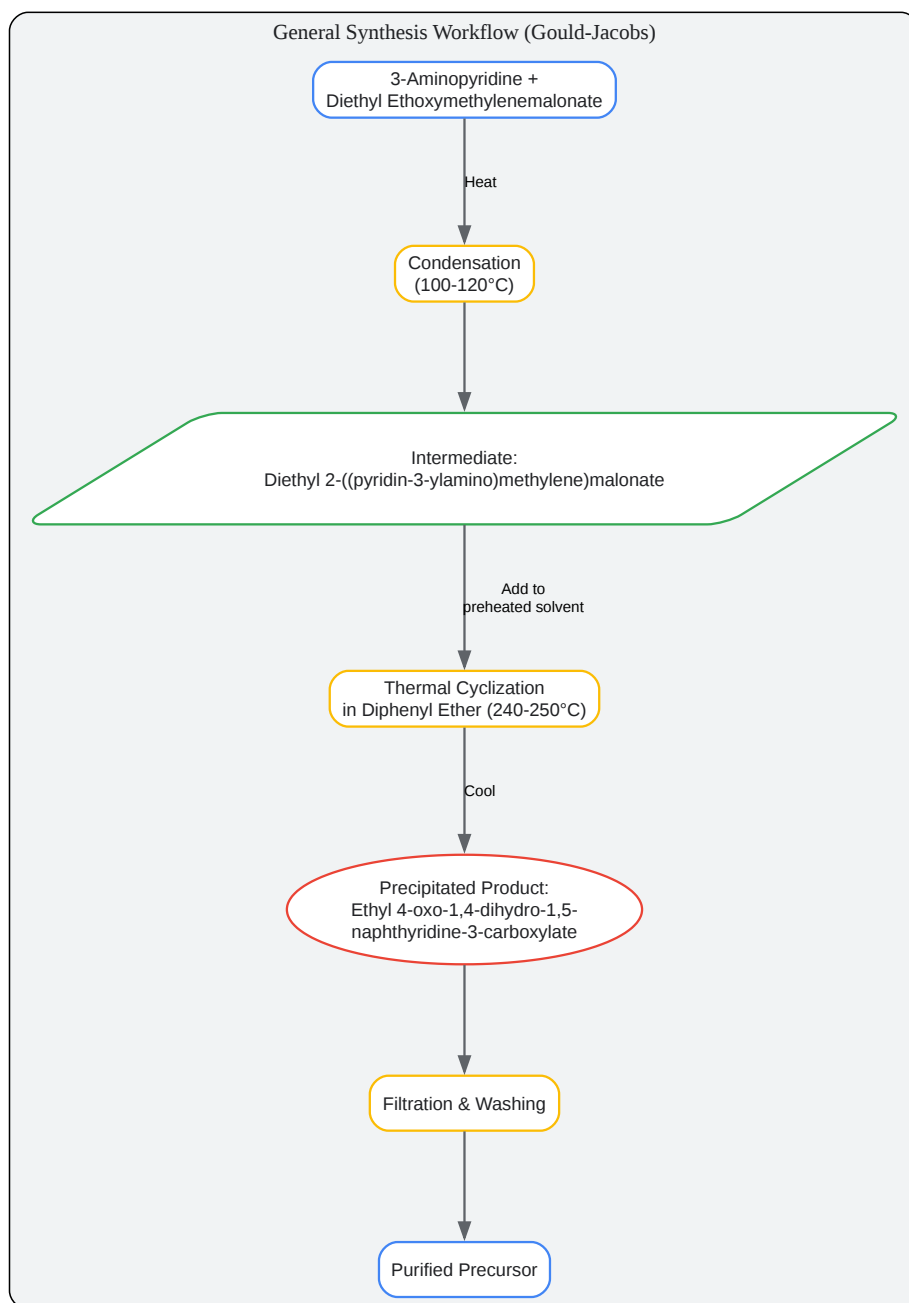
A representative protocol for synthesizing the 4-oxo-1,5-naphthyridine scaffold, a key precursor, is detailed below.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate[7]

- **Condensation:** A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[6]

- Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C.
- Reaction Completion: The mixture is held at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
- Work-up: Upon cooling, the precipitated product is collected by filtration. The crude solid is washed with a suitable solvent like ethanol to remove the high-boiling point solvent residue.

This foundational structure can then undergo further modifications, such as methoxylation, to yield the target compound.



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Caption: Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Biological Activity and Therapeutic Potential

Naphthyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[8]
[9]

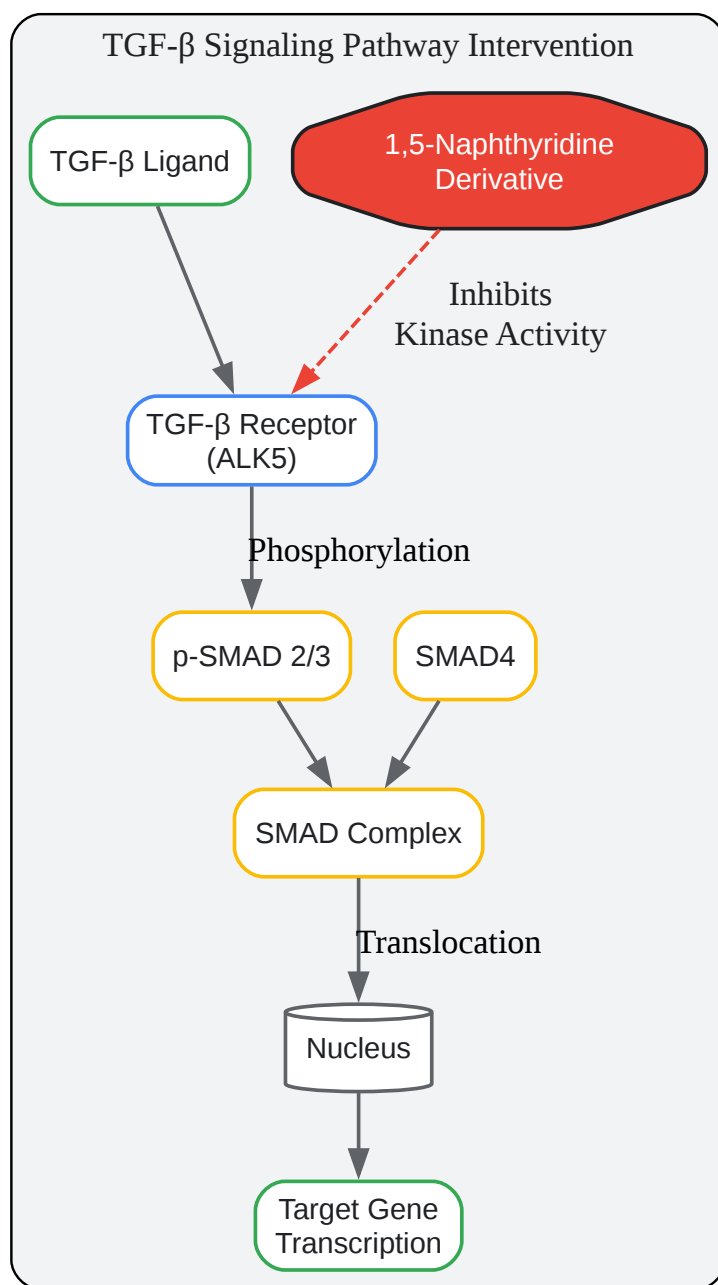
Antimicrobial Activity

Derivatives of the 1,5-naphthyridine scaffold have shown notable antimicrobial properties. For instance, certain canthin-6-one alkaloids, which contain the 1,5-naphthyridine core, have demonstrated potent activity against various bacteria.

Compound	Target Organism	Activity Type	Value (µg/mL)	References
10-Methoxycanthin-6-one	Staphylococcus aureus	MIC	0.49	[7] [8]
10-Methoxycanthin-6-one	Escherichia coli	MIC	3.91	[7] [8]
Canthin-6-one	Staphylococcus aureus (MRSA)	MIC	0.98	[8]
Canthin-6-one	Bacillus cereus	MIC	15.62	[8]

Kinase Inhibition and Signaling Pathways

The 1,5-naphthyridine scaffold is a key component of molecules designed as kinase inhibitors. One important target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression. Derivatives are being developed as inhibitors of the ALK5 (TGF-β type I receptor) kinase.



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Caption: Intervention of 1,5-naphthyridine derivatives in the TGF- β signaling pathway.

ALK5 Kinase Inhibition Assay

Determining the efficacy of 1,5-naphthyridine derivatives as ALK5 inhibitors requires specific biochemical assays. The following protocol outlines a typical workflow for an in vitro kinase assay.

Experimental Protocol: ALK5 Kinase Inhibition Assay[7]

- **Pre-incubation:** Purified, active ALK5 enzyme is pre-incubated with various concentrations of the 1,5-naphthyridine test compound in a suitable buffer (e.g., Tris buffer) at 37°C for 10 minutes.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as γ -³³P-ATP.
- **Incubation:** The reaction mixture is incubated at 37°C for 15 minutes to allow for phosphorylation.
- **Reaction Termination:** The reaction is stopped by adding an SDS-PAGE sample buffer. Samples are then boiled at 95°C for 5 minutes to denature the proteins.
- **Separation:** The protein samples are separated by size using 12% SDS-PAGE.
- **Analysis:** The degree of phosphorylation, and thus the inhibitory effect of the compound, is quantified by analyzing the incorporated radioactivity via autoradiography or phosphorimaging.

Conclusion

6-Methoxy-1,5-naphthyridin-4-ol, along with its broader class of 1,5-naphthyridine derivatives, represents a scaffold of significant interest in medicinal chemistry. Its synthetic accessibility via established routes like the Gould-Jacobs reaction, combined with the potent biological activities of its derivatives against targets in oncology and infectious disease, makes it a valuable core structure for future drug discovery and development efforts. Further research into structure-activity relationships is warranted to optimize its therapeutic potential.

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